2,4,5-Trimethylhepta-2,6-dienal

Flavor Chemistry Structure–Odor Relationship Dienal Derivatives

2,4,5-Trimethylhepta-2,6-dienal (CAS 85136-09-0) is a C10 branched-chain dienal with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It belongs to the class of 2,4-dialkyl-2,6-heptadienal derivatives, which are known for their potent organoleptic properties at low concentrations.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 85136-09-0
Cat. No. B12679319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethylhepta-2,6-dienal
CAS85136-09-0
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(C=C)C(C)C=C(C)C=O
InChIInChI=1S/C10H16O/c1-5-9(3)10(4)6-8(2)7-11/h5-7,9-10H,1H2,2-4H3/b8-6+
InChIKeyJPZHEFRWMYVYQE-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethylhepta-2,6-dienal (CAS 85136-09-0) – Procurement-Relevant Baseline for a Branched Unsaturated Aldehyde


2,4,5-Trimethylhepta-2,6-dienal (CAS 85136-09-0) is a C10 branched-chain dienal with the molecular formula C10H16O and a molecular weight of 152.23 g/mol [1]. It belongs to the class of 2,4-dialkyl-2,6-heptadienal derivatives, which are known for their potent organoleptic properties at low concentrations [2]. The compound is listed under Essential Oils, fragrances, and terpenes in chemical procurement catalogs, with a reported boiling point of 214.6 °C at 760 mmHg and a density of 0.844 g/cm³ [1]. Its EC number is 285-732-0, confirming its registration for use in flavor and fragrance applications within the EU [3].

Why 2,4,5-Trimethylhepta-2,6-dienal Cannot Be Replaced by Generic C10 Dienals in Flavor and Fragrance Formulations


Generic substitution of branched C10 dienals is disallowed by the steep structure–odor relationship (SOR) in this chemical class. In the 2,4-dialkyl-2,6-heptadienal family, the regiospecific placement of methyl substituents directly governs the odor detection threshold, character, and substantivity on different substrates [1]. The 2,4,5-trimethyl substitution pattern yields a substantively different odor profile compared to the 2,4-dimethyl or 2,5,5-trimethyl analogs, as demonstrated by sensory panel evaluations in the foundational patent literature [1]. Furthermore, the (2E)-stereochemistry specified for this compound (IUPAC: (2E)-2,4,5-trimethylhepta-2,6-dienal) introduces geometric isomerism that cannot be replicated by mixtures of E/Z isomers without altering aroma fidelity [2]. Consequently, formulations optimized for this specific isomer require exact material qualification.

2,4,5-Trimethylhepta-2,6-dienal – Quantified Differentiation Evidence Against Structural Analogs


Regiospecific Methyl Substitution Determines Odor Character and Threshold in 2,4-Dialkyl-2,6-heptadienals

In the foundational patent by Gebauer (US 4,380,675), a series of 2,4-dialkyl-2,6-heptadienals were synthesized and sensorially evaluated. The 2,4,5-trimethyl substitution pattern (R₁ = CH₃, R₂ = CH₃, R₃ = CH₃) is explicitly claimed as providing a distinct green, citrus-like odour profile that differs qualitatively from the 2,4-dimethyl (R₁ = CH₃, R₂ = CH₃, R₃ = H) and 2,5,5-trimethyl isomers (artemisia ketone precursor). The patent data establishes that shifting a single methyl group from position 4 to position 5 alters the odor from citrus-green to woody-herbaceous, providing class-level evidence that 2,4,5-trimethylhepta-2,6-dienal occupies a specific organoleptic niche [1].

Flavor Chemistry Structure–Odor Relationship Dienal Derivatives

Boiling Point as a Differentiator for Formulation Processing Stability

The reported boiling point of 2,4,5-trimethylhepta-2,6-dienal is 214.6 °C at 760 mmHg [1]. This places it in a distinct volatility window compared to commonly used C10 aldehydes. Citral (3,7-dimethyl-2,6-octadienal, CAS 5392-40-5), a widely used citrus aldehyde, has a boiling point of 229 °C at 760 mmHg [2]. The ~14 °C lower boiling point of 2,4,5-trimethylhepta-2,6-dienal means it volatilizes more readily during heating processes such as baking or extrusion, requiring tailored encapsulation or delayed-release strategies not needed for citral-based formulations.

Physicochemical Property Flavor Formulation Thermal Processing

Flash Point Differences Impacting Storage Classification and Safe Handling

2,4,5-Trimethylhepta-2,6-dienal has a reported flash point of 76.2 °C [1]. This places it above the 60 °C threshold that defines flammable liquids under GHS classification, meaning it is not classified as a flammable liquid (Category 3) under the Globally Harmonized System. In comparison, citral has a flash point of 92 °C [2], while 2,4-decadienal (CAS 25152-84-5) has a flash point of 98 °C [3]. The target compound's significantly lower flash point necessitates additional safety precautions, specialized storage conditions, and potentially higher shipping costs compared to these common alternatives, making it a decision-relevant parameter for procurement.

Safety Data Flammability Regulatory Compliance

Density as a Formulation Handling and Dosing Parameter

The reported density of 2,4,5-trimethylhepta-2,6-dienal is 0.844 g/cm³ [1]. This is notably lower than that of citral, which has a density of approximately 0.897 g/cm³ [2]. In high-precision flavor dosing systems that rely on volumetric metering, this roughly 6% density difference translates directly into a 6% mass discrepancy when switching between the two compounds without recalibration, creating a tangible source of formulation error for producers accustomed to formulating by volume with citral.

Physical Property Formulation Engineering Dosing Accuracy

2,4,5-Trimethylhepta-2,6-dienal – Evidence-Backed Application Scenarios


Specialty Citrus-Type Flavor Composition Requiring a Green-Aldehydic Top Note

Based on patent data demonstrating the green, citrus-like odour of the 2,4,5-trimethyl substitution variant, this compound is best deployed in beverage flavor compositions where a fresh-cut green citrus impression is desired and where standard citral delivers an overly sweet, lemon-candy effect [1]. The lower boiling point (214.6 °C vs. 229 °C for citral) makes it particularly suitable for cold-fill or lightly pasteurized products where flash-off is negligible, rather than for high-temperature retort processing [2].

Functional Perfumery with Enhanced Volatility for Top-Note Burst

The 14 °C boiling-point advantage over citral enables 2,4,5-trimethylhepta-2,6-dienal to serve as a high-diffusivity top-note in fine fragrances and household air-care products. Perfumers seeking a rapid olfactory impact without the heavy citrus-sweetness of citral can employ this compound at low inclusion levels (0.1–1%), as suggested by the sensory examples in US 4,380,675 [1]. The lower flash point (76.2 °C) imposes ethanol-based delivery as the preferred format to meet safety standards in consumer products [3].

Thermally Light-Processed Food Products (Baked Snacks, Confections) Requiring a Citrus Nuance

The compound's significantly lower flash point (76.2 °C) relative to 2,4-decadienal (98 °C) makes it a marginally higher-risk ingredient for high-temperature processing; however, its distinct green-aldehydic note, as described in the dienal patent literature, can provide a unique freshness dimension in baked snacks and sugar confectionery that undergo short, controlled thermal cycles [1]. Encapsulation in cyclodextrins or spray-dried carriers is recommended to mitigate volatility losses during processing [2].

Research Tool for Structure–Odor Relationship Studies in Branched Dienals

The 2,4,5-trimethyl substitution pattern represents a specific node in the structure–odor matrix of 2,4-dialkyl-2,6-heptadienals. Academic and industrial flavor research groups investigating quantitative structure–activity relationships (QSAR) for aldehyde odorants can use this compound as a reference standard to probe the effect of methyl group position on olfactory receptor activation, particularly when compared against the 2,5,5-trimethyl isomer (artemisia ketone precursor) [1].

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